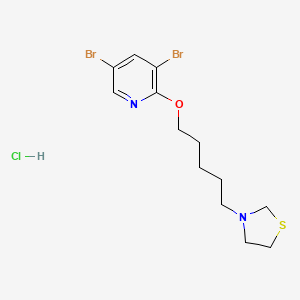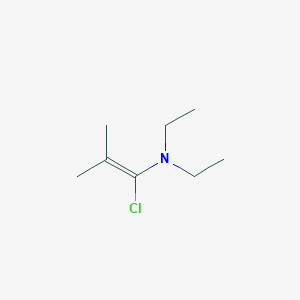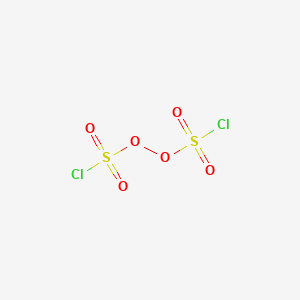![molecular formula C15H33NSi B14674258 1-{[Dibutyl(methyl)silyl]methyl}piperidine CAS No. 37907-62-3](/img/structure/B14674258.png)
1-{[Dibutyl(methyl)silyl]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[Dibutyl(methyl)silyl]methyl}piperidine is an organic compound with the molecular formula C15H33NSi. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound features a silyl group, which is a silicon-containing functional group, attached to the piperidine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
The synthesis of 1-{[Dibutyl(methyl)silyl]methyl}piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and a silylating agent such as dibutyl(methyl)silyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Piperidine is reacted with dibutyl(methyl)silyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by distillation or chromatography to obtain pure this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
1-{[Dibutyl(methyl)silyl]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction yields.
Applications De Recherche Scientifique
1-{[Dibutyl(methyl)silyl]methyl}piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to piperidine-based drugs.
Mécanisme D'action
The mechanism of action of 1-{[Dibutyl(methyl)silyl]methyl}piperidine involves its interaction with molecular targets such as enzymes and receptors. The silyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and other interactions with biological macromolecules, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
1-{[Dibutyl(methyl)silyl]methyl}piperidine can be compared with other silyl-substituted piperidines and piperidine derivatives:
Propriétés
Numéro CAS |
37907-62-3 |
|---|---|
Formule moléculaire |
C15H33NSi |
Poids moléculaire |
255.51 g/mol |
Nom IUPAC |
dibutyl-methyl-(piperidin-1-ylmethyl)silane |
InChI |
InChI=1S/C15H33NSi/c1-4-6-13-17(3,14-7-5-2)15-16-11-9-8-10-12-16/h4-15H2,1-3H3 |
Clé InChI |
ZXIXBBVTROTCFX-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C)(CCCC)CN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



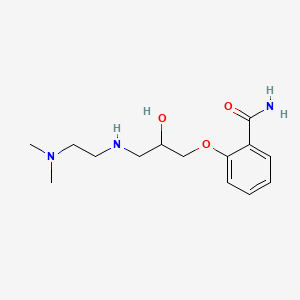
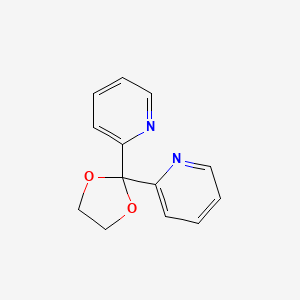
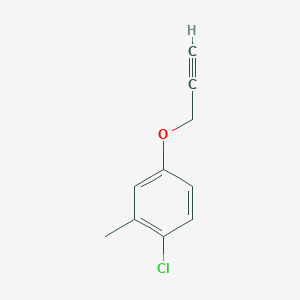
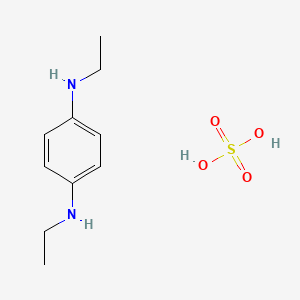

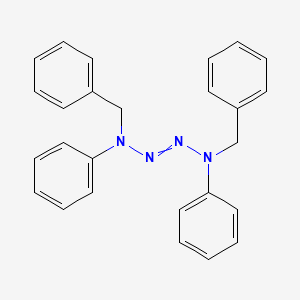

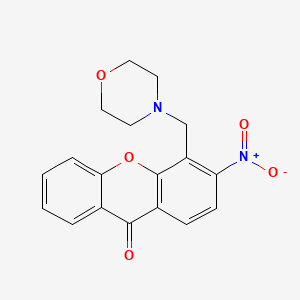
![Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-](/img/structure/B14674223.png)
